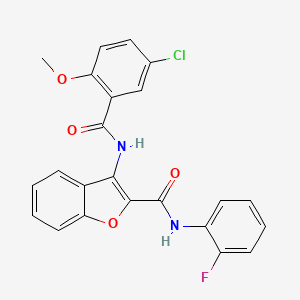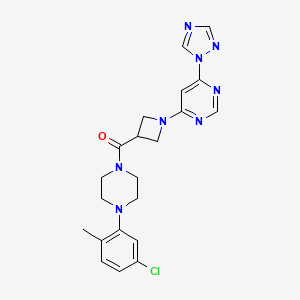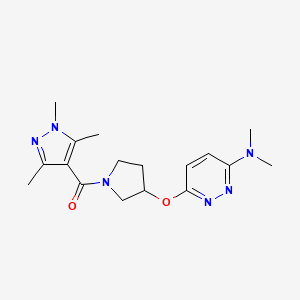![molecular formula C19H17NO4 B2870429 [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 566910-20-1](/img/structure/B2870429.png)
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBO, and it is a versatile reagent that can be used for various chemical reactions. The purpose of
Mécanisme D'action
The mechanism of action of DIBO involves the formation of a covalent bond between the amine group of the biomolecule and the aldehyde group of DIBO. This reaction is highly selective and efficient, and it can be performed under mild conditions. The covalent bond formed between the biomolecule and DIBO is stable and can withstand various biological conditions.
Biochemical and Physiological Effects:
DIBO has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that DIBO does not affect cell viability, proliferation, or apoptosis. Furthermore, DIBO does not induce any significant immune response or inflammation. These properties make DIBO an ideal reagent for bioconjugation applications.
Avantages Et Limitations Des Expériences En Laboratoire
DIBO has several advantages for lab experiments, including its high selectivity, efficiency, and stability. DIBO can also be easily synthesized and purified, making it readily available for research. However, DIBO has some limitations, including its high cost and limited solubility in aqueous solutions. These limitations can be overcome by using alternative coupling reagents or modifying the DIBO structure.
Orientations Futures
There are several future directions for DIBO research, including the development of new DIBO derivatives with improved solubility and reactivity. Furthermore, DIBO can be used for the conjugation of various biomolecules, including nucleic acids, carbohydrates, and lipids. This application has significant potential in the development of new therapeutics and diagnostics. Finally, DIBO can be used for the functionalization of surfaces, such as biosensors and implantable devices, which can improve their biocompatibility and performance.
Conclusion:
In conclusion, [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate, or DIBO, is a versatile reagent with significant potential in various scientific research applications. DIBO has a simple and efficient synthesis method, high selectivity, efficiency, and stability, and minimal biochemical and physiological effects. Although DIBO has some limitations, its potential applications in bioconjugation, drug delivery, diagnostics, and biomaterials make it a promising reagent for future research.
Méthodes De Synthèse
The synthesis of DIBO involves the reaction of 2-(2,3-dihydro-1H-inden-5-ylamino) acetic acid with 4-formylbenzoic acid in the presence of a coupling reagent. The reaction yields DIBO as a white powder with a purity of over 95%. The synthesis method is simple and efficient, and it can be scaled up for large-scale production.
Applications De Recherche Scientifique
DIBO has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DIBO is in the field of bioconjugation. DIBO can be used as a coupling reagent to attach biomolecules, such as proteins and peptides, to synthetic polymers, nanoparticles, and surfaces. This application has significant potential in drug delivery, diagnostics, and biomaterials.
Propriétés
IUPAC Name |
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-11-13-4-6-15(7-5-13)19(23)24-12-18(22)20-17-9-8-14-2-1-3-16(14)10-17/h4-11H,1-3,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQWPPODGXPCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate](/img/structure/B2870347.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2870352.png)



![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)

![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)


